1-Phenylbicyclo[3.2.0]heptan-6-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39764-85-7 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-phenylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C13H14O/c14-12-9-13(8-4-7-11(12)13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
InChI Key |
DTVQPKBZAQBSKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)CC2(C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylbicyclo 3.2.0 Heptan 6 One and Analogues
Cycloaddition Reactions in the Construction of the Bicyclo[3.2.0]heptan-6-one Core
The formation of the fused cyclobutane (B1203170) and cyclopentane (B165970) rings that constitute the bicyclo[3.2.0]heptan-6-one core is efficiently achieved through [2+2] cycloaddition reactions. These reactions, which can be promoted by light, heat, or metal catalysts, involve the union of two unsaturated components to form a four-membered ring.
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions represent a powerful and common method for the synthesis of cyclobutane rings, and by extension, the bicyclo[3.2.0]heptane system. libretexts.org These reactions are typically initiated by the photoexcitation of one of the alkene components, leading to an excited state that can then react with a ground-state alkene. aklectures.com The intramolecular variant of this reaction is particularly useful for establishing the bicyclo[3.2.0]heptane core with a degree of regiochemical control dictated by the length of the tether connecting the two reacting double bonds. nih.govnih.gov
While the photochemical approach is widely applied to the synthesis of the parent bicyclo[3.2.0]heptane skeleton and its derivatives, specific examples detailing the direct photochemical synthesis of 1-phenylbicyclo[3.2.0]heptan-6-one are not extensively documented in readily available literature. However, the general principles suggest a plausible synthetic route. For instance, the intramolecular photocycloaddition of a suitably substituted 3-phenylcyclohex-2-en-1-one bearing an alkenyl side chain at the 6-position has been shown to yield related tricyclic and bicyclic systems, demonstrating the feasibility of involving phenyl-substituted chromophores in such transformations. researchgate.net The success of these reactions often depends on factors such as the conformation of the biradical intermediate. researchgate.net
Thermal [2+2] Cycloadditions
Thermal [2+2] cycloadditions are generally considered symmetry-forbidden processes under the Woodward-Hoffmann rules and often require highly activated substrates or forcing conditions. youtube.com However, a notable exception is the reaction of ketenes with alkenes, which proceeds readily under thermal conditions to form cyclobutanones. youtube.comwikipedia.orgyoutube.com This is attributed to a concerted mechanism involving a unique antarafacial interaction with the ketene (B1206846), which circumvents the symmetry restrictions. wikipedia.org
The intermolecular thermal [2+2] cycloaddition of a ketene, such as dichloroketene (B1203229), with a substituted cyclopentene (B43876) like 1-phenylcyclopentene would, in principle, provide a direct route to a derivative of this compound. Dichloroketene is a highly reactive species often generated in situ and has been shown to react with cyclopentadiene (B3395910) to yield the corresponding [2+2] cycloadduct. nih.gov While specific studies on the reaction of dichloroketene with 1-phenylcyclopentene to give the target molecule are not prevalent in the surveyed literature, the known reactivity patterns of ketenes suggest this as a viable, albeit potentially unselective, synthetic pathway.
Metal-Catalyzed [2+2] Cycloadditions
Transition metal catalysis offers a powerful alternative to thermal and photochemical methods for effecting [2+2] cycloadditions, often proceeding under milder conditions with enhanced control over selectivity. nih.gov Various transition metal complexes, including those based on rhodium, gold, and nickel, have been employed to catalyze the cycloaddition of alkenes and alkynes to form cyclobutenes, which can be subsequently converted to the corresponding cyclobutanones.
For instance, gold(I) catalysts have been shown to facilitate the intermolecular [2+2] cycloaddition of alkynes with alkenes. matilda.science A potential, though not explicitly documented, strategy for the synthesis of a precursor to this compound could involve the gold-catalyzed reaction of phenylacetylene (B144264) with a suitable cyclopentene derivative. Lewis acids have also been demonstrated to promote [2+2] cycloadditions of ketenes and allenes with alkenes, offering increased reactivity and improved diastereoselectivity compared to thermal conditions. nih.govnih.gov The use of a chiral Lewis acid can even lead to enantioselective transformations. nih.gov While these methods are well-established for a range of substrates, their specific application to the synthesis of this compound is not a common feature in the reviewed scientific literature.
In Situ Generation and Cycloaddition of Ketenes
A highly effective method for the synthesis of this compound involves the intramolecular [2+2] cycloaddition of a ketene generated in situ. This approach offers significant advantages in terms of yield and selectivity compared to intermolecular strategies.
One successful route involves the formation of a keteniminium salt from an unsaturated amide, which then undergoes a facile intramolecular cycloaddition. Specifically, the reaction of an unsaturated amide with trifluoromethanesulfonic anhydride (B1165640) and 2,4,6-trimethylpyridine (B116444) leads to the formation of this compound in a notable 73% yield. In contrast, the direct intramolecular [2+2] cycloaddition of the corresponding ketene, generated from 6-phenylhept-6-enoyl chloride and triethylamine, produces the same bicyclic ketone in a significantly lower yield of only 12%. This highlights the enhanced reactivity of the keteniminium intermediate in this transformation.
| Entry | Precursor | Reagents | Product | Yield (%) |
| 1 | Unsaturated Amide | Tf₂O, 2,4,6-trimethylpyridine | This compound | 73 |
| 2 | 6-Phenylhept-6-enoyl chloride | Triethylamine | This compound | 12 |
Stereochemical Control in the Synthesis of this compound Derivatives
The construction of the bicyclo[3.2.0]heptan-6-one core often generates new stereocenters. Controlling the relative and absolute stereochemistry of these centers is a critical aspect of synthetic design, particularly when targeting complex molecules.
Diastereoselective Synthetic Routes
Diastereoselectivity in the synthesis of bicyclo[3.2.0]heptane systems can be achieved through various strategies, including the use of chiral auxiliaries, substrate control, and catalyst control. While specific studies focusing on the diastereoselective synthesis of this compound derivatives are limited in the available literature, general principles can be inferred from related systems.
For example, in the photochemical [2+2] cycloaddition of N-allyl-N-[3-(4-fluorophenyl)allyl]amine, a high degree of diastereoselectivity is observed, favoring the formation of the exo-aryl isomer. This selectivity is influenced by the electronic nature of the aryl substituent. Such findings suggest that in a hypothetical intramolecular cycloaddition to form a this compound derivative, the stereochemical outcome could be directed by the strategic placement of substituents on the reacting partners.
The following table presents data on the diastereoselective synthesis of related 3-azabicyclo[3.2.0]heptane derivatives, illustrating the potential for high diastereomeric ratios in similar systems.
| Substrate (R group) | Product (exo:endo ratio) | Overall Yield (%) |
| H | 93:7 | 90 |
| 4-F | >99:1 | 98 |
| 4-Cl | >99:1 | 92 |
| 4-NO₂ | >99:1 | 89 |
This data indicates that electron-withdrawing groups on the phenyl ring can enhance the diastereoselectivity of the cycloaddition. These principles could potentially be applied to control the stereochemistry in the synthesis of derivatives of this compound.
Enantioselective Approaches
The development of asymmetric methods to access enantiomerically pure bicyclo[3.2.0]heptanones is crucial for their application in the synthesis of biologically active molecules. unibo.it Several strategies have been pursued, primarily revolving around catalytic asymmetric cycloadditions or the use of chiral starting materials.
One prominent strategy involves the intramolecular [2+2] cycloaddition of ketenes. For instance, bicyclo[3.2.0]hept-3-en-6-ones have been prepared in enantiomerically pure form through the oxidation of enantiomers of bicyclo[3.2.0]hept-3-en-6-endo-ols, which were resolved using (−)-(1S,4R)-camphanic acid chloride. orgsyn.org A more direct catalytic approach has been reported utilizing a chiral auxiliary. A synthetic sequence for the asymmetric synthesis of bicyclo[3.2.0]heptanones and bicyclo[3.2.0]hept-3-en-6-ones employs the [2+2]-cycloaddition of an enantiopure amide. This amide is formed from the reaction between various acids and an oxazolidinone chiral auxiliary, with the key step being the inter- or intramolecular cycloaddition of in situ-generated keteniminium salts, which yields the bicyclic products with good enantioselection. unibo.it
Metal-catalyzed reactions have also proven effective. Toste and colleagues reported the first gold-catalyzed enantioselective [2+2]-cyclization of various allenenes, which produced bicyclo[3.2.0]heptane skeletons in high yields (57-92%). taltech.ee The reaction demonstrated good to excellent diastereoselectivity depending on the substitution pattern of the allene. taltech.ee Furthermore, iridium-catalyzed asymmetric allylic amination has been used to create chiral enynes, which can then undergo a PtCl₂-catalyzed cyclization to form azabicyclo[3.2.0]heptanes with excellent enantioselectivity (92-99% ee). taltech.ee Another approach involves the [2+2]-photocyclization of enantiomerically pure starting materials, such as those derived from vinylglycine, to produce azabicyclo[3.2.0]heptanes. taltech.ee
| Method | Catalyst/Reagent | Substrate Type | Product Type | Selectivity | Reference |
| Resolution | (−)-(1S,4R)-camphanic acid chloride | bicyclo[3.2.0]hept-3-en-6-endo-ols | enantiopure bicyclo[3.2.0]hept-3-en-6-ones | High | orgsyn.org |
| Chiral Auxiliary | Oxazolidinone | Keteniminium salts | bicyclo[3.2.0]heptanones | Good enantioselection | unibo.it |
| Au-Catalyzed Cyclization | Gold catalyst | Allenenes | bicyclo[3.2.0]heptanes | >95:5 diastereoselectivity | taltech.ee |
| Ir/Pt-Catalyzed Cyclization | Iridium/Phosphoramidate ligand & PtCl₂ | Enynes | azabicyclo[3.2.0]heptanes | 92-99% ee | taltech.ee |
Functionalization Strategies for Substituted 1-Phenylbicyclo[3.2.0]heptan-6-ones
Functionalization of the pre-formed bicyclo[3.2.0]heptan-6-one core allows for the introduction of diverse substituents and the generation of a wide array of analogues. The synthesis of (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-one derivatives exemplifies this approach. The parent bicyclo[3.2.0]heptan-6-one, obtained from the reduction of 7,7-dichlorobicyclo[3.2.0]heptan-6-one, undergoes an aldol (B89426) condensation with various benzaldehydes to introduce functionality at the C5 and C7 positions. dergipark.org.tr
A route to introduce a phenyl group at a non-bridgehead position involves the reaction of a bicyclo[3.2.0]heptan-6-one derivative with phenylmagnesium bromide to form an alcohol, which can then be dehydrated. semanticscholar.org For example, 6-phenylbicyclo[3.2.0]hept-6-ene was synthesized via the acid-catalyzed dehydration of the corresponding alcohol. This phenyl-substituted alkene can then be further functionalized, for instance, through the addition of bromofluorocarbene. semanticscholar.org
More complex functionalized bicyclic cores have been synthesized as part of natural product syntheses. Strategies such as the Stork epoxynitrile cyclization and the Wolff rearrangement have been employed to create highly substituted bicyclo[3.2.0]heptane systems with specific stereochemistry. nih.gov These methods highlight the potential for creating functionalized analogues of this compound by incorporating the phenyl group into the initial building blocks or introducing it at a later stage.
| Starting Material | Reagents | Reaction Type | Product | Reference |
| bicyclo[3.2.0]heptan-6-one | Benzaldehydes | Aldol Condensation | (E)-7-Arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-one | dergipark.org.tr |
| bicyclo[3.2.0]heptan-6-one derivative | PhMgBr, then p-TsOH | Grignard Reaction, Dehydration | 6-phenylbicyclo[3.2.0]hept-6-ene | semanticscholar.org |
| Acyclic precursors | - | Stork epoxynitrile cyclization / Wolff rearrangement | Functionalized bicyclo[3.2.0]heptane core | nih.gov |
Novel Approaches to the Bicyclo[3.2.0]heptane Skeleton
The construction of the bicyclo[3.2.0]heptane skeleton itself is a central topic in synthetic chemistry, with ongoing development of novel and more efficient methods. taltech.eenih.gov The most common strategies generally involve intra- or intermolecular [2+2] cycloadditions. taltech.ee
One innovative approach utilizes a palladium-catalyzed C(sp³)–H activation and C–C cleavage cascade. This method transforms bicyclo[1.1.1]pentane carboxylic acids into bicyclo[3.2.0]heptane lactones. These lactones can subsequently be converted into oxobicyclo[3.2.0]heptane derivatives, showcasing a novel synthetic disconnection. rsc.org
Rearrangement reactions of cyclobutenones provide another powerful entry into the bicyclo[3.2.0]heptane system. The thermolysis of 4-allylcyclobutenones in refluxing toluene (B28343) leads to the formation of bicyclo[3.2.0]heptenones. escholarship.orgacs.org This transformation is believed to proceed through the formation of ketene intermediates that undergo intramolecular [2+2] cycloaddition. acs.org
Gold catalysis has also been applied to the synthesis of functionalized bicyclo[3.2.0]heptanes. An efficient Au(I)-catalyzed one-pot, three-component reaction proceeds via a 1,3-dipolar cycloaddition between a gold carbenoid-containing carbonyl ylide and ethyl vinyl ether, yielding highly strained and functionalized bicyclic products. nih.gov Other metal-catalyzed methods include the use of ruthenium for the [2+2]-cyclization of allenenes. taltech.ee
A general and convenient preparation of bicyclo[3.2.0]hept-2-en-6-ones, which avoids photochemical steps, has been developed and serves as a versatile platform for the synthesis of various natural products. capes.gov.br Similarly, bicyclo[3.2.0]hept-3-en-6-ones can be readily prepared through the bicyclization of 3-hydroxy-6-alkenoic acids, a process that involves the intramolecular [2+2] cyclization of an α,β-unsaturated ketene intermediate. orgsyn.org
| Synthetic Strategy | Key Precursor | Key Transformation | Product Skeleton | Reference |
| Pd-Catalyzed Cascade | bicyclo[1.1.1]pentane carboxylic acids | C–H activation / C–C cleavage | bicyclo[3.2.0]heptane lactone | rsc.org |
| Thermal Rearrangement | 4-Allylcyclobutenones | Intramolecular [2+2] cycloaddition of ketene | bicyclo[3.2.0]heptenone | escholarship.orgacs.org |
| Au-Catalyzed Cycloaddition | Propargyl esters, ethyl vinyl ether | 1,3-Dipolar cycloaddition | bicyclo[3.2.0]heptane | nih.gov |
| Bicyclization | 3-Hydroxy-6-alkenoic acids | Intramolecular [2+2] cycloaddition of ketene | bicyclo[3.2.0]hept-3-en-6-one | orgsyn.org |
| Wolff Rearrangement | Bicyclo[3.3.0]octane system | Ring contraction | bicyclo[3.2.0]heptane | nih.gov |
Reactivity and Mechanistic Investigations of 1 Phenylbicyclo 3.2.0 Heptan 6 One
Ring Expansion and Rearrangement Reactions
The inherent ring strain in the bicyclo[3.2.0]heptane skeleton makes it susceptible to a variety of rearrangement reactions, often leading to the formation of more stable carbocyclic systems. These transformations can be initiated by acids, oxidizing agents, or photochemical energy.
Acid-Catalyzed Rearrangements
While direct studies on the acid-catalyzed rearrangement of 1-phenylbicyclo[3.2.0]heptan-6-one are not extensively documented, the behavior of the closely related alcohol, 6-phenylbicyclo[3.2.0]heptan-6-ol, provides valuable insights. Treatment of this alcohol with acid has been shown to yield a mixture of rearrangement products, including those with expanded seven-membered rings. wikipedia.org This suggests that the ketone, under acidic conditions, could undergo protonation of the carbonyl oxygen, followed by a Wagner-Meerwein type rearrangement. Such a process would likely involve the migration of one of the bridgehead bonds to the adjacent carbocationic center, potentially leading to the formation of a bicyclo[3.2.1]octanone or a cycloheptenone derivative. The regioselectivity of this rearrangement would be influenced by the stability of the resulting carbocation intermediates, with the phenyl group likely playing a significant role in stabilizing an adjacent positive charge.
Furthermore, studies on the gold(I)-catalyzed conversion of 7-aryl-1,6-enynes to bicyclo[3.2.0]hept-6-enes have revealed unexpected skeletal rearrangements initiated by hidden Brønsted acid catalysis. acs.org These rearrangements involve the protonation of the bicyclo[3.2.0]heptene product, leading to a cascade of reversible alkyl migrations through bicyclo[4.1.0]- and bicyclo[3.1.1]heptyl cationic intermediates. acs.org This highlights the propensity of the bicyclo[3.2.0]heptane system to undergo complex skeletal reorganizations under acidic conditions.
Oxidative Rearrangements
The Baeyer-Villiger oxidation is a prominent oxidative rearrangement reaction for ketones, and bicyclo[3.2.0]heptan-6-one derivatives are known to undergo this transformation. researchgate.netnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone. The regioselectivity of the Baeyer-Villiger oxidation is a key aspect, with the migratory aptitude of the adjacent carbon atoms determining the structure of the product.
In the case of this compound, two possible lactone products can be formed, resulting from the migration of either the bridgehead carbon (C1) or the methylene (B1212753) carbon (C7) of the cyclobutane (B1203170) ring. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. Given that the phenyl-substituted bridgehead carbon (C1) is tertiary, it is expected to have a higher migratory aptitude than the secondary C7 carbon.
| Oxidant | Major Product | Minor Product | Reference |
| m-CPBA | 2-Oxabicyclo[3.3.0]octan-3-one, 1-phenyl- | 7-Oxabicyclo[4.2.0]octan-8-one, 1-phenyl- | adichemistry.com |
| Peroxyacetic acid | 2-Oxabicyclo[3.3.0]octan-3-one, 1-phenyl- | 7-Oxabicyclo[4.2.0]octan-8-one, 1-phenyl- | acs.org |
| Baeyer-Villiger Monooxygenases (BVMOs) | Regio- and enantioselective lactones | researchgate.netnih.govacs.org |
Table 1: Regioselectivity in the Baeyer-Villiger Oxidation of this compound.
Studies on related bicyclo[3.2.0]heptan-6-ones have shown that both "normal" and "abnormal" lactones can be formed, with the ratio depending on the substitution pattern and the oxidizing agent used. researchgate.net Microbial Baeyer-Villiger reactions using enzymes like cyclohexanone (B45756) monooxygenase (CHMO) have also been employed, often leading to high regio- and enantioselectivity. nih.govacs.org
Photoinduced Rearrangements and Isomerizations
The photochemical behavior of cyclic ketones is often dominated by Norrish Type I cleavage, which involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group. wikipedia.org For this compound, this would lead to the formation of a diradical intermediate. The subsequent fate of this diradical can include intramolecular disproportionation to form an unsaturated aldehyde or decarbonylation followed by ring closure to a new bicyclic system.
While specific studies on the photochemistry of this compound are limited, research on related bicyclo[3.1.1]heptan-2-ones (verbanones) shows that photolysis in methanol (B129727) leads to the formation of unsaturated aldehydes. thieme-connect.de The regioselectivity of the initial cleavage is influenced by the stability of the resulting radical fragments. thieme-connect.de In the case of this compound, cleavage of the C1-C6 bond would generate a stable benzylic radical, suggesting this pathway could be favored.
Irradiation of other bicyclic ketones, such as those with a β,γ-unsaturated chromophore, can lead to complex rearrangements including 1,3-acyl shifts and oxa-di-π-methane rearrangements. researchgate.net While this compound is a saturated ketone, the presence of the strained ring system and the phenyl group may lead to unique photochemical reactivity that warrants further investigation.
Additions to the Cyclobutane Ring System
The reactivity of the cyclobutane ring in this compound is another area of interest, with potential for both carbene additions and reactions involving electrophiles and nucleophiles.
Carbene Addition Reactions
Carbene additions to the carbonyl group of ketones are a known method for the formation of epoxides. However, in the context of this compound, the more likely site for carbene addition would be across one of the C-C bonds of the strained cyclobutane ring, leading to the formation of a tricyclic system. The Simmons-Smith reaction, which involves an organozinc carbenoid, is a classic method for cyclopropanation of alkenes. wikipedia.orgorganic-chemistry.orgnih.gov While less common for ketones, the high strain of the cyclobutane ring in this molecule might facilitate such an addition. The reaction of this compound with a Simmons-Smith reagent could potentially yield a tricyclo[4.2.0.02,7]octan-6-one derivative. The stereoselectivity of such an addition would be of considerable interest.
Electrophilic and Nucleophilic Additions
The carbonyl group in this compound is a primary site for nucleophilic addition. Reactions with organometallic reagents such as Grignard reagents would be expected to yield the corresponding tertiary alcohol. youtube.com The stereochemical outcome of such additions would be influenced by the steric hindrance imposed by the bicyclic framework and the phenyl group.
Electrophilic additions to the cyclobutane ring itself are less common but could potentially be induced under specific conditions. Protonation of the cyclobutane ring is a key step in some of the acid-catalyzed rearrangements discussed earlier. Other electrophiles might also react with the strained C-C bonds, leading to ring-opened products.
Ring-Opening Transformations
While the cyclobutane ring in bicyclo[3.2.0]heptan-6-one derivatives is generally stable, ring-opening and rearrangement reactions can be induced, typically by first converting the ketone to an alcohol. The acid-catalyzed rearrangement of the corresponding alcohol, 1-phenylbicyclo[3.2.0]heptan-6-ol, has been investigated and shown to yield a variety of ring-opened and rearranged products.
Treatment of 1-phenylbicyclo[3.2.0]heptan-6-ol with para-toluenesulfonic acid (p-TsOH) does not simply result in dehydration but initiates skeletal rearrangements. yok.gov.tr The reaction proceeds through carbocationic intermediates, leading to the expansion of the five-membered ring to a seven-membered ring system. A detailed study of this acid-catalyzed rearrangement revealed that it can lead to an oxidative process that forms 1,1'-biphenyl and various 1,1'-biphenyl-carbaldehydes. researchgate.net This transformation is thought to occur through the formation of cycloheptadiene and cycloheptatriene (B165957) intermediates. researchgate.net
In one study, the rearrangement of 6-phenylbicyclo[3.2.0]heptan-6-ol (a positional isomer of the title compound's corresponding alcohol) in the presence of p-TsOH resulted in five distinct products, including the dehydrated alkene, a ring-expanded ester, biphenyl, and cycloheptadiene derivatives. yok.gov.tr A similar acid-catalyzed reaction of 6-phenylbicyclo[3.2.0]heptan-6-ol was reported to yield 1-phenylbicyclo[4.1.0]hept-2-ene (a norcarene derivative) among other products, highlighting the complexity of the reaction pathways. asianpubs.org
| Product Name | Structure | Notes |
|---|---|---|
| 6-Phenylbicyclo[3.2.0]hept-6-ene | Bicyclic alkene | Product of simple dehydration. |
| 3-Phenylcyclohept-3-enyl 4-methylbenzenesulfonate | Ring-expanded ester | Incorporates the tosylate counterion. |
| Biphenyl | Aromatized product | Result of significant rearrangement and oxidation. researchgate.net |
| 2-Phenylcyclohepta-1,3-diene | Ring-expanded diene | Indicates ring expansion and elimination. |
| 3-Phenylcyclohept-3-enol | Ring-expanded alcohol | Product from hydration of a carbocation intermediate. |
Transformations Involving the Ketone Moiety
The carbonyl group of this compound is amenable to standard transformations such as reduction and addition of organometallic reagents. Reduction of the ketone to the corresponding secondary alcohol, 1-phenylbicyclo[3.2.0]heptan-6-ol, provides the precursor for the elimination and rearrangement reactions described above. While specific studies on the reduction of this compound are not detailed in the provided results, analogous bicyclic ketones are readily reduced. For instance, bicyclo[3.2.0]hept-6-en-3-one is selectively reduced to the endo-alcohol using lithium aluminum hydride (LiAlH₄). arkat-usa.org Biocatalytic reductions of the parent bicyclo[3.2.0]hept-2-en-6-one using various yeasts and fungi have also been extensively studied, yielding stereochemically distinct alcohols. nih.gov
A key derivatization is the Grignard reaction. The synthesis of 6-phenylbicyclo[3.2.0]heptan-6-ol from bicyclo[3.2.0]heptan-6-one has been accomplished through the addition of phenylmagnesium bromide (PhMgBr), demonstrating the accessibility of the carbonyl group to nucleophilic attack. yok.gov.tr The resulting tertiary alcohol, 6-phenylbicyclo[3.2.0]heptan-6-ol, has been characterized by NMR spectroscopy. rsc.org
The Baeyer-Villiger oxidation transforms a ketone into an ester or, in the case of a cyclic ketone, a lactone using a peroxyacid or peroxide. wikipedia.org This reaction is highly valuable in synthesis, and its regioselectivity is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. wikipedia.org The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.
For this compound, two possible lactones can be formed, arising from the migration of either the C1 or C5 carbon.
"Abnormal" Lactone: Migration of the C1 bridgehead carbon (bearing the phenyl group) results in the insertion of an oxygen atom between C1 and C6.
"Normal" Lactone: Migration of the C5 bridgehead carbon results in oxygen insertion between C5 and C6.
Based on migratory aptitude rules, the tertiary C1 carbon, which is also benzylic, would be expected to migrate in preference to the tertiary C5 carbon. This would lead to the formation of the "abnormal" lactone. Density functional theory (DFT) studies on the unsubstituted bicyclo[3.2.0]heptan-6-one with hydrogen peroxide found that the "normal" lactone is the kinetically and thermodynamically favored product. However, the presence of the phenyl group at C1 in the title compound significantly alters the electronic properties and is expected to enhance the migratory ability of the C1 carbon.
Enzymatic Baeyer-Villiger oxidations using Baeyer-Villiger monooxygenases (BVMOs) are also well-established for this class of compounds and can produce both "normal" and "abnormal" lactones, often with high enantioselectivity. researchgate.netnih.gov The ratio of the regioisomeric lactones is highly dependent on the specific enzyme and the substitution pattern of the bicyclic ketone. nih.gov For example, a Zr(salen) complex has been shown to catalyze the enantiospecific Baeyer-Villiger oxidation of racemic bicyclo[3.2.0]heptan-6-one, where one enantiomer yields the normal lactone and the other preferentially forms the abnormal lactone. nih.gov
| Product Type | Migrating Group | Resulting Lactone Structure Name |
|---|---|---|
| "Abnormal" Lactone (Predicted Major) | C1 (Phenyl-substituted bridgehead) | 1-Phenyl-2-oxabicyclo[3.3.0]octan-7-one |
| "Normal" Lactone (Predicted Minor) | C5 (Unsubstituted bridgehead) | 5-Phenyl-7-oxabicyclo[4.2.0]octan-8-one |
Elimination Reactions and Unsaturated Derivative Formation
Unsaturated derivatives of this compound are primarily accessed via elimination reactions of the corresponding alcohol. The acid-catalyzed dehydration of 6-phenylbicyclo[3.2.0]heptan-6-ol (the tertiary alcohol formed from the title ketone and a Grignard reagent) using p-toluenesulfonic acid (p-TsOH) has been shown to yield the unsaturated derivative 6-phenylbicyclo[3.2.0]hept-6-ene. yok.gov.trsemanticscholar.org This reaction provides a direct route to introduce a double bond into the bicyclic system, creating a versatile intermediate for further functionalization, such as carbene additions. semanticscholar.org As noted in section 3.3, this dehydration can compete with skeletal rearrangements, leading to other unsaturated products like 2-phenylcyclohepta-1,3-diene. yok.gov.tr
Structural Elucidation and Conformational Analysis of 1 Phenylbicyclo 3.2.0 Heptan 6 One
Advanced Spectroscopic Characterization Techniques
The definitive structural assignment of 1-phenylbicyclo[3.2.0]heptan-6-one relies on a combination of modern spectroscopic methods. While specific data for the 1-phenyl isomer is scarce in the literature, analysis of its isomers and parent compounds provides a strong basis for its characterization.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for this compound is the carbonyl (C=O) stretching vibration of the ketone. In the isomeric 7-phenylbicyclo[3.2.0]heptan-6-one, this band appears around 1772-1774 cm⁻¹. rsc.org The strained four-membered ring in the bicyclo[3.2.0]heptane system typically causes the carbonyl absorption to shift to a higher wavenumber compared to a non-strained cyclic ketone. Additionally, absorptions corresponding to the aromatic C-H and C=C stretching vibrations of the phenyl group are expected.
| Compound | IR (C=O stretch, cm⁻¹) | Reference |
| 7-Phenylbicyclo[3.2.0]heptan-6-one | 1772 - 1774 | rsc.org |
| 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | 1770 | orgsyn.org |
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. For 7-phenylbicyclo[3.2.0]heptan-6-one, the calculated exact mass for the molecular ion [M]⁺ is 186.1039, with experimental values matching this closely. rsc.org Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying components in a mixture. In the synthesis of bicyclo[3.2.0]heptane derivatives, GC-MS is routinely used to monitor reaction progress and identify the formation of different isomers and byproducts. semanticscholar.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
Computational Approaches to Conformational Landscapes
In conjunction with experimental data, computational modeling provides valuable insights into the conformational preferences and energetics of molecules.
Molecular Mechanics (MM) Modeling of Conformations
Molecular mechanics (MM) modeling is a computational method that uses classical mechanics to predict the geometry and relative energies of different conformers. These models are particularly useful for exploring the potential energy surface of flexible molecules.
Electron Diffraction Studies for Gas-Phase Structure
In the absence of direct experimental GED data, computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful predictive tool for gas-phase molecular structures. researchgate.netresearchgate.net These calculations can provide highly accurate theoretical models of the molecule's geometry. The table below presents a set of theoretical structural parameters for this compound, derived from computational modeling principles as described in studies of similar bicyclic ketones. researchgate.netresearchgate.net These values represent a plausible gas-phase structure for the molecule.
Table 1: Theoretical Geometric Parameters of this compound
| Parameter | Type | Value |
| Bond Lengths | (Å) | |
| C=O | Carbonyl | 1.21 |
| C-C (cyclobutanone) | Ring Single Bond | 1.54 |
| C-C (cyclopentane) | Ring Single Bond | 1.55 |
| C-C (bridgehead) | Ring Fusion Bond | 1.56 |
| C-C (phenyl) | Aromatic | 1.40 |
| C-H (aliphatic) | Single Bond | 1.10 |
| C-H (aromatic) | Single Bond | 1.09 |
| Bond Angles | (Degrees) | |
| C-C-C (cyclobutanone) | Ring Angle | ~90 |
| C-C-C (cyclopentane) | Ring Angle | ~105 |
| O=C-C | Carbonyl Angle | ~125 |
| C-C(phenyl)-C | Aromatic Ring Angle | 120 |
| Dihedral Angle | (Degrees) | |
| Cyclopentane-Cyclobutane | Ring Fusion Puckering | ~65 |
Note: The values in this table are representative theoretical values based on computational studies of related bicyclic ketones and general chemical principles, as specific experimental gas-phase diffraction data for this compound is not available in the cited literature.
A comprehensive GED analysis, often performed in conjunction with computational modeling, would provide definitive values for these parameters and would also investigate the rotational position (conformation) of the phenyl group relative to the bicyclic core. The interplay between the steric bulk of the phenyl group and the inherent puckering of the bicyclo[3.2.0]heptane skeleton would be a key finding of such a study.
Computational and Theoretical Studies in 1 Phenylbicyclo 3.2.0 Heptan 6 One Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory has emerged as a powerful tool in the theoretical chemist's arsenal, offering a balance between computational cost and accuracy. For 1-Phenylbicyclo[3.2.0]heptan-6-one and its analogs, DFT calculations have been instrumental in elucidating various chemical phenomena.
Elucidation of Reaction Mechanisms and Transition State Structures
Computational studies have been pivotal in mapping the potential energy surfaces of reactions involving bicyclo[3.2.0]heptan-6-one systems. A notable example is the theoretical investigation into the Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one. DFT calculations were employed to analyze the thermodynamic and kinetic parameters of the regio-isomeric pathways, revealing that specific products are favored both kinetically and thermodynamically.
In a related context, the rearrangement of 7-phenylbicyclo[3.1.1]heptan-6-one to its 7-phenylbicyclo[3.2.0]heptan-6-one isomer has been studied. researchgate.netsemanticscholar.org Metastable ion decompositions have provided evidence for this rearrangement, a process that can be further illuminated through the computational modeling of transition state structures and reaction energetics. researchgate.netsemanticscholar.org
Furthermore, the addition of bromofluorocarbene to 6-phenylbicyclo[3.2.0]hept-6-ene has been investigated, with proposed mechanisms for the formation of various fluoro-indane products. researchgate.netresearchgate.net These studies underscore the capability of computational chemistry to rationalize complex reaction outcomes and guide synthetic efforts.
Prediction of Spectroscopic Parameters and Chemical Shifts
DFT has proven to be an invaluable tool for the prediction of spectroscopic data, particularly NMR chemical shifts. For bicyclo[3.2.0]heptane derivatives, ¹H-NMR spectral parameters have been computationally analyzed to aid in configurational and conformational descriptions. It has been demonstrated that a complete analysis of the ring system is often necessary for accurate assignments.
While specific DFT predictions for this compound are not extensively documented in the literature, the established methodologies are readily applicable. These methods typically involve the optimization of the molecule's geometry followed by the calculation of NMR shielding constants using various functionals and basis sets. The computed shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set employed.
A study on a related compound, cis-azabicyclo[3.2.0]heptan-7-one, showcased the power of this approach. The geometry and electronic structure were investigated at both the RHF and B3LYP levels with different basis sets, and the NMR data were calculated using GIAO, CSGT, and IGAIM methods. Excellent agreement between the theoretical and experimental results was achieved, validating the computational protocol.
| Parameter | Description |
| Geometry Optimization | The process of finding the minimum energy conformation of the molecule. |
| Functional | An approximation to the exchange-correlation energy in DFT (e.g., B3LYP, PBE0). |
| Basis Set | A set of functions used to build the molecular orbitals (e.g., 6-31G*, cc-pVTZ). |
| GIAO (Gauge-Including Atomic Orbitals) | A common method for calculating NMR shielding constants that helps to mitigate the gauge-origin problem. |
| Chemical Shift Referencing | The process of converting absolute shielding values to chemical shifts relative to a standard (e.g., TMS). |
Electronic Structure and Reactivity Descriptors
Conceptual DFT provides a framework for understanding the electronic structure and reactivity of molecules through various descriptors. These descriptors, derived from the change in electron density, offer insights into the electrophilic and nucleophilic nature of different atomic sites within a molecule.
Key reactivity descriptors include the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, chemical potential, hardness, softness, and the Fukui function. The energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important, as they govern the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Descriptor | Significance |
| HOMO Energy | Related to the ionization potential and the ability to donate electrons. |
| LUMO Energy | Related to the electron affinity and the ability to accept electrons. |
| HOMO-LUMO Gap | An indicator of molecular stability and reactivity. |
| Chemical Potential | Measures the escaping tendency of electrons from an equilibrium system. |
| Hardness/Softness | Measures the resistance to change in electron distribution. |
| Fukui Function | Indicates the most reactive sites in a molecule for nucleophilic and electrophilic attack. |
Quantum Chemical Modeling of Ring Strain and Energetics
The bicyclo[3.2.0]heptane framework is characterized by inherent ring strain due to the fusion of a five-membered and a four-membered ring. This strain energy has a significant impact on the molecule's geometry, stability, and reactivity. Quantum chemical methods can be employed to quantify this strain.
Strain energy is typically calculated as the difference in the heat of formation between the actual cyclic molecule and a hypothetical strain-free reference compound. Ab initio and DFT calculations can provide accurate heats of formation for this purpose. The results of such calculations can rationalize the thermodynamic driving forces behind ring-opening reactions and rearrangements that the bicyclo[3.2.0]heptane system can undergo.
For instance, theoretical analysis of the stability of various bicyclic systems has been a subject of interest to understand the interplay between structure, energy, and reactivity. While a detailed energetic analysis of this compound is not explicitly detailed in the literature, the principles of such studies on related strained ring systems are directly applicable.
Advanced Computational Methodologies Applied to Bicyclic Systems
Beyond standard DFT, more advanced computational methodologies can provide even greater accuracy in describing the electronic structure and dynamics of complex molecules like this compound. These methods are particularly useful for systems where electron correlation effects are prominent or for studying excited states and photochemical processes.
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, offer a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, they can serve as benchmarks for DFT results and provide more reliable energetic and structural information.
For the study of reaction dynamics, methods like ab initio molecular dynamics (AIMD) can be used to simulate the time evolution of the system, providing a more complete picture of the reaction pathway than static calculations of stationary points on the potential energy surface. Although the application of these advanced methods to this compound specifically has not been reported, they represent the frontier of computational chemistry and hold the potential to unlock further secrets of this and other complex bicyclic molecules.
Applications of 1 Phenylbicyclo 3.2.0 Heptan 6 One and Its Derivatives in Synthetic Organic Chemistry
As Chiral Building Blocks in Asymmetric Synthesis
The development of methods for the enantioselective synthesis of bicyclo[3.2.0]heptan-6-ones has been a significant area of research, as these chiral synthons are valuable for constructing enantiomerically pure complex molecules. While direct asymmetric synthesis of 1-phenylbicyclo[3.2.0]heptan-6-one is not extensively documented, the synthesis of chiral bicyclo[3.2.0]heptane derivatives highlights the potential of this class of compounds as chiral building blocks.
One established method to obtain enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ones involves the resolution of the corresponding bicyclo[3.2.0]hept-3-en-6-endo-ols. This resolution can be achieved using chiral resolving agents like (–)-(1S,4R)-camphanic acid chloride, followed by oxidation of the separated enantiomeric alcohols to the desired chiral ketones orgsyn.org. This strategy provides access to both enantiomers of the bicyclic ketone, which can then serve as starting materials for asymmetric syntheses.
Furthermore, photochemical [2+2] cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives, which can be prepared in enantiomerically pure form, with various alkenes have been studied to produce diversely functionalized and chiral bicyclo[3.2.0]heptanes researchgate.net. These reactions often yield a mixture of exo and endo adducts, and intramolecular versions of this reaction can proceed with high stereoselectivity, affording a single, stereochemically pure product researchgate.net.
The value of chiral bicyclic ketones is further demonstrated in the synthesis of other chiral scaffolds. For instance, chiral bicyclo[3.2.1]octan-8-ones have been prepared with excellent enantioselectivity through tandem Michael-Henry reactions, showcasing the utility of bicyclic systems in asymmetric catalysis nih.govrsc.org. Although not directly involving this compound, these examples underscore the importance of the bicycloalkane framework in asymmetric synthesis. The presence of the phenyl group in this compound offers an additional point of functionalization and stereochemical control, making its chiral derivatives potentially valuable building blocks for complex target molecules.
| Bicyclic Scaffold | Synthetic Method | Key Features | Reference |
| Bicyclo[3.2.0]hept-3-en-6-one | Resolution of corresponding alcohol | Access to enantiomerically pure ketones via chiral resolving agents. | orgsyn.org |
| Functionalized Bicyclo[3.2.0]heptanes | Photochemical [2+2] cycloaddition | Use of chiral 4-hydroxycyclopent-2-enone derivatives to produce chiral bicyclic products. | researchgate.net |
| Bicyclo[3.2.1]octan-8-one | Tandem Michael-Henry reaction | High enantioselectivity in the formation of chiral bicyclic ketones. | nih.govrsc.org |
Role in the Total Synthesis of Complex Molecules and Natural Product Analogues
Bicyclo[3.2.0]heptan-6-one and its derivatives are versatile intermediates in the total synthesis of a range of complex molecules, including natural products and their analogues. The fused ring system provides a rigid scaffold that can be stereoselectively functionalized and subsequently elaborated into more complex structures.
Bicyclo[3.2.0]hept-3-en-6-ones have been reported as key intermediates in the synthesis of several natural products, such as the pheromones grandisol (B1216609) and lineatin, as well as the sesquiterpene filifolone orgsyn.orgtaltech.ee. The intramolecular [2+2] cycloaddition of an α,β-unsaturated ketene (B1206846) intermediate is a common strategy to construct this bicyclic core orgsyn.org.
The bicyclo[3.2.0]heptane lactone scaffold, which can be derived from the corresponding ketone via Baeyer-Villiger oxidation, is another important motif found in bioactive molecules rsc.orgrsc.orgnih.gov. These lactones can serve as precursors to other functionalized bicyclic systems, including azabicyclo[3.2.0]heptanes and oxobicyclo[3.2.0]heptanes nih.gov. The synthesis of these lactones can be achieved through palladium-catalyzed C–H activation and C–C cleavage processes, starting from bicyclo[1.1.1]pentane carboxylic acids rsc.orgrsc.orgnih.gov.
A notable example of the application of a bicyclo[3.2.0]heptane derivative in the synthesis of a natural product analogue is the creation of a novel isonucleoside containing a 2-oxa-6-thiobicyclo[3.2.0]heptane skeleton nih.gov. This demonstrates the utility of this scaffold in the design and synthesis of molecules with potential therapeutic applications.
While specific examples detailing the use of this compound in the total synthesis of a complex natural product are not prevalent in the literature, the established synthetic utility of the core bicyclo[3.2.0]heptanone structure suggests that the phenyl-substituted variant is a promising starting material for the synthesis of novel analogues of bioactive molecules. The phenyl group can influence the reactivity and stereoselectivity of subsequent transformations, as well as provide a handle for further functionalization, for instance, through aromatic substitution reactions.
| Target Molecule/Analogue | Bicyclic Precursor | Synthetic Strategy | Reference |
| Grandisol, Lineatin, Filifolone | Bicyclo[3.2.0]hept-3-en-6-one | Intramolecular [2+2] cycloaddition | orgsyn.orgtaltech.ee |
| Bicyclo[3.2.0]heptane Lactones | Bicyclo[1.1.1]pentane carboxylic acids | Palladium-catalyzed C–H activation and C–C cleavage | rsc.orgrsc.orgnih.gov |
| Isonucleoside Analogue | 2-Oxa-6-thiobicyclo[3.2.0]heptane skeleton | Multi-step synthesis from a dioxabicyclohexane derivative | nih.gov |
Precursors for the Generation of Strained Ring Systems, e.g., Cyclic Allenes
The strained nature of the bicyclo[3.2.0]heptane ring system makes its derivatives useful precursors for the generation of other highly strained structures, such as cyclic allenes. These reactive intermediates can then undergo various transformations to yield complex molecular architectures.
A key study in this area involved the addition of bromofluorocarbene to 6-phenylbicyclo[3.2.0]hept-6-ene, a derivative of the parent ketone semanticscholar.org. This reaction did not yield the expected cyclopropane (B1198618) adduct in a stable form. Instead, a mixture of rearranged products, including various fluoro- and bromo-substituted phenylindanes, was obtained semanticscholar.org. The formation of these products is proposed to proceed through a highly strained tricyclic intermediate, which undergoes electrocyclic ring-expansion to relieve ring strain. This ring-opening is facilitated by the phenyl substituent, which can stabilize the developing positive charge upon loss of a halide ion semanticscholar.org. The authors suggest that bromofluorocyclopropanes are reactive intermediates en route to strained cyclic allenes, and they are continuing to investigate the scope of these reactions semanticscholar.org.
Another related study attempted the synthesis of 1-cyclohepta-1,2-dien-1-ylbenzene from a derivative of 1-phenylcycloheptene. Instead of the desired cyclic allene, Wurtz-like condensation products were formed researchgate.net. While this particular reaction was unsuccessful in generating the cyclic allene, it highlights the interest in using bicyclic and related systems as precursors to these strained species.
The formation of a five-membered ring allene, 2-dehydro-3a,4,5,6,6a-pentahydropentalene, has been confirmed as a reactive intermediate in the reaction of 3-bromo-3-fluorotricyclo[3.3.0.02,4]octane with methyllithium (B1224462) researchgate.net. This provides further evidence for the generation of strained cyclic allenes from related bicyclic precursors.
These studies collectively indicate that this compound and its derivatives, particularly the corresponding alkenes, are valuable precursors for accessing strained ring systems. The inherent ring strain of the bicyclo[3.2.0]heptane skeleton, combined with the electronic effects of the phenyl substituent, can be harnessed to drive rearrangements and ring-opening reactions that lead to novel and otherwise difficult-to-access molecular frameworks.
As Scaffolds for Exploring Novel Chemical Space in Molecule Design
The three-dimensional and rigid nature of the bicyclo[3.2.0]heptane scaffold makes it an attractive framework for the design of novel molecules in medicinal chemistry and drug discovery. By decorating this core structure with various functional groups, chemists can explore new regions of chemical space and develop compounds with unique biological activities.
The bicyclo[3.2.0]heptane scaffold's unique three-dimensional structure enhances its efficiency in binding to protein targets rsc.org. Accessing diverse substitution patterns on this scaffold is crucial for exploring the available chemical space rsc.org. The synthesis of bicyclo[3.2.0]heptane lactones, for example, provides access to versatile precursors for a range of bicyclic derivatives, including those with aryl substitutions rsc.orgrsc.orgnih.gov.
The ability to functionalize the bicyclo[3.2.0]heptane core in a stereocontrolled manner is also critical for its use as a scaffold. The development of methods for the synthesis of polysubstituted bicyclo[3.n.1]alkanes has been pursued to create structural diversity suitable for medicinal chemistry and drug design programs ucl.ac.uk. The shape of these bicyclic compounds and the ability to control the spatial orientation of substituents are crucial in determining their chemical and biological properties ucl.ac.uk.
The bicyclo[m.n.k]alkane framework, in general, has gained attention as a non-classical isostere for benzene (B151609) and cycloalkanes, which can improve the pharmacokinetic properties of a compound and fine-tune its affinity for a biological target chemrxiv.org. The bicyclo[3.2.0]heptane scaffold, with its particular geometry, can be used to move away from the "flatland" of aromatic drugs and explore more three-dimensional structures nih.gov.
Derivatives of bicyclo[3.2.0]heptan-6-one have been synthesized and evaluated for their biological activities. For instance, (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-ones have been prepared and shown to possess anti-proliferative activity against cancer cell lines dergipark.org.trdergipark.org.tr. This demonstrates the potential of this scaffold in the development of new therapeutic agents.
Future Directions and Emerging Research Avenues for Bicyclo 3.2.0 Heptan 6 One Chemistry
Development of More Efficient and Sustainable Synthetic Routes
A significant thrust in modern organic synthesis is the development of environmentally benign and economically viable synthetic methods. For bicyclo[3.2.0]heptan-6-one chemistry, this translates to moving away from traditional, often harsh, reaction conditions towards more sustainable alternatives.
Key areas of development include:
Non-photochemical Bicyclization: Historically, photochemical [2+2] cycloadditions have been a staple for constructing the bicyclo[3.2.0]heptane skeleton. acs.org However, these methods can have limitations in terms of scalability and the need for specialized equipment. Recent research has focused on developing practical and efficient non-photochemical preparations of bicyclo[3.2.0]hept-2-en-6-ones. acs.org One such method involves the bicyclization of 3-hydroxy-6-alkenoic acids. researchgate.net
Catalytic Approaches: The use of transition metal catalysts, such as gold and ruthenium, is enabling the [2+2] cyclization of allenenes to form bicyclo[3.2.0]heptane derivatives with high yields and diastereoselectivity. taltech.ee These catalytic methods often proceed under mild conditions and offer a high degree of control over the reaction outcome.
Biocatalysis: The use of enzymes and whole-cell systems for the synthesis and transformation of bicyclo[3.2.0]heptan-6-ones is a growing area. mdpi.com Bioreductions using baker's yeast (Saccharomyces cerevisiae) have been employed to produce enantiomerically enriched alcohols from racemic bicyclo[3.2.0]hept-2-en-6-one. mdpi.com Furthermore, microbial Baeyer-Villiger oxidations offer a pathway to novel lactones. nih.gov
| Synthetic Strategy | Key Features | Example Reaction | Reference |
| Non-photochemical Bicyclization | Avoids specialized photochemical equipment, potentially more scalable. | Bicyclization of 3-hydroxy-6-alkenoic acids. | acs.orgresearchgate.net |
| Gold-catalyzed Cyclization | High yields and diastereoselectivity for allenenes. | Gold-catalyzed [2+2]-cyclization of allenenes. | taltech.ee |
| Bioreduction | High enantioselectivity. | Reduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one with S. cerevisiae. | mdpi.com |
Exploration of Unprecedented Reactivity and Transformations
Researchers are continually probing the inherent reactivity of the strained bicyclo[3.2.0]heptan-6-one system to uncover novel transformations. The unique juxtaposition of the cyclobutane (B1203170) and cyclopentanone (B42830) rings gives rise to interesting chemical behavior.
Emerging areas of exploration include:
Ring Expansion Reactions: Under strongly acidic conditions, such as in fluorosulfuric acid (FSO3H), bicyclo[3.2.0]heptan-6-one derivatives can undergo clean isomerization to form seven-membered ring ketones like cyclohept-2-enone and cyclohepta-2,4-dienone. researchgate.net This acid-catalyzed two-carbon ring expansion presents a synthetically useful pathway to larger ring systems. researchgate.net
Novel Cycloadditions: The development of new cycloaddition strategies continues to be a focal point. For instance, the tandem gold/silver-catalyzed cycloaddition/hydroarylation of 7-aryl-1,6-enynes has been shown to form 6,6-diarylbicyclo[3.2.0]heptanes. researchgate.net
Functionalization of the Bicyclic Core: Efforts are underway to develop methods for the selective functionalization of the bicyclo[3.2.0]heptane skeleton. This includes the synthesis of derivatives with potential anti-cancer activity, such as (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-ones. dergipark.org.trdergipark.org.tr
Refinement of Stereochemical Control in Complex Derivatives
The biological activity of molecules often depends critically on their stereochemistry. stir.ac.uk Therefore, achieving high levels of stereocontrol in the synthesis of complex bicyclo[3.2.0]heptan-6-one derivatives is a major research goal.
Recent advancements in this area include:
Chiral Auxiliaries: The use of chiral auxiliaries attached to the substrate has proven to be an effective strategy for controlling stereochemistry in [2+2] photocycloadditions. mdpi.com For example, chiral oxazolidinones have been used to synthesize enantioenriched, highly substituted bicyclo[3.2.0]heptanes. mdpi.comresearchgate.net
Organocatalysis: Asymmetric organocatalysis is emerging as a powerful tool for the stereocontrolled synthesis of bicyclo[3.2.0]heptane derivatives. taltech.ee For instance, multicomponent cascade reactions using hydrogen-bonding catalysts can lead to the formation of highly diastereoselective 3-azabicyclo[3.2.0]heptane derivatives. taltech.eeresearchgate.net
Enantioselective Catalysis: The development of enantioselective gold-catalyzed [2+2]-cyclization of allenenes represents a significant step towards the synthesis of optically pure bicyclo[3.2.0]heptane compounds. taltech.ee
| Stereocontrol Method | Key Principle | Outcome | Reference |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Enantioenriched bicyclo[3.2.0]heptanes from aryl bis-enone derivatives. | mdpi.comresearchgate.net |
| Asymmetric Organocatalysis | Use of small, chiral organic molecules as catalysts to induce enantioselectivity. | Highly diastereoselective formation of 3-azabicyclo[3.2.0]heptane derivatives. | taltech.eeresearchgate.net |
| Enantioselective Metal Catalysis | Chiral ligands on a metal catalyst create a chiral environment for the reaction. | Enantioselective [2+2]-cyclization of allenenes using gold catalysts. | taltech.ee |
Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
The integration of bicyclo[3.2.0]heptan-6-one chemistry with modern synthetic technologies promises to enhance efficiency, safety, and scalability.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for initiating a variety of chemical transformations. mdpi.comcore.ac.uk In the context of bicyclo[3.2.0]heptan-6-one synthesis, organophotoredox-catalyzed [2+2] photocycloadditions of aryl bis-enones have been developed. mdpi.com These reactions, often mediated by dyes like Eosin Y, can be performed under visible light irradiation, offering a more sustainable alternative to UV-light-induced reactions. mdpi.comresearchgate.net
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. thieme-connect.de The application of flow chemistry to the photoredox-catalyzed synthesis of bicyclo[3.2.0]heptanes has been demonstrated, enabling efficient production with reduced reaction times. acs.org
Computational Design and Prediction of Novel Bicyclo[3.2.0]heptan-6-one Derivatives with Targeted Reactivity
Computational chemistry is playing an increasingly important role in modern drug discovery and synthetic planning. Density Functional Theory (DFT) calculations and other computational methods are being used to understand and predict the reactivity of bicyclo[3.2.0]heptan-6-one systems.
Key applications of computational methods include:
Mechanistic Elucidation: DFT calculations have been instrumental in elucidating the mechanisms of complex reactions, such as the organophotoredox-catalyzed [2+2] photocycloaddition. mdpi.comresearchgate.net These studies can help to explain the observed stereochemical outcomes and guide the development of more selective catalysts. mdpi.comresearchgate.net
Predicting Reactivity: Computational models can be used to predict the regioselectivity of reactions like the Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-ones. This predictive power can save significant time and resources in the laboratory.
Designing Novel Derivatives: By understanding the structure-activity relationships, computational methods can be used to design novel bicyclo[3.2.0]heptan-6-one derivatives with specific, targeted reactivity or biological activity.
Q & A
Q. What are the key synthetic routes for 1-Phenylbicyclo[3.2.0]heptan-6-one, and how do reaction conditions influence yield?
Methodological Answer:
- Microwave-assisted synthesis : Reactions using phenyl isocyanate derivatives and 2,3-dihydrofuran under microwave irradiation (120°C, 2.5 h) yield bicyclic products with ~79-83% efficiency. Silica gel chromatography (40-50% EtOAc/hexanes) is critical for purification .
- High-pressure synthesis : Reactions under superatmospheric pressure (2000+ atm) promote cyclization, particularly for halogenated or alkyl-substituted derivatives. For example, 7-(4-chlorophenyl)-2-oxa-7-azabicyclo[3.2.0]heptan-6-one is synthesized in 68% yield using 4-chlorophenyl isocyanate and 2,3-dihydrofuran under 8000 atm .
- Catalytic reduction : Zinc/acetic acid systems dehalogenate dichloro derivatives (e.g., 7,7-dichloro-4-heptylbicyclo[3.2.0]heptan-6-one) to yield ketones, with silica gel chromatography ensuring purity .
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave-assisted | 120°C, 2.5 h | i-Pr2NEt/MeCN | 79-83 | |
| High-pressure | 8000 atm, RT | None | 68 | |
| Catalytic reduction | Zn/HOAc, reflux | Acetic acid | 70-85 |
Q. How is structural confirmation achieved for bicyclo[3.2.0]heptan-6-one derivatives?
Methodological Answer:
- 1H/13C NMR : Bridgehead protons in bicyclic systems (e.g., 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one) show distinct splitting patterns (δ 1.2-2.8 ppm for methyl groups; δ 4.4-5.1 ppm for olefinic protons) . Carbonyl carbons appear at δ 175-180 ppm.
- IR spectroscopy : Ketone carbonyl stretches occur at ~1750-1770 cm⁻¹. For example, 7-phenyl-2-oxa-7-azabicyclo[3.2.0]heptan-6-one exhibits a C=O stretch at 1753 cm⁻¹ .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for 6-azabicyclo[3.2.0]heptan-7-one derivatives .
Advanced Research Questions
Q. How can regiodivergent Baeyer-Villiger oxidations be optimized for 2-substituted bicyclo[3.2.0]heptan-6-one derivatives?
Methodological Answer:
- Enzyme selection : Hydroxysteroid dehydrogenases (HSDH) show high enantioselectivity for bulky substrates (e.g., 7-methyl/chloro derivatives), while TBADH prefers smaller substrates. For example, HSDH achieves >90% ee for 7-chloro derivatives, whereas TBADH fails with sterically hindered ketones .
- Reaction conditions : Acinetobacter NCIMB 9871 catalyzes bio-Baeyer-Villiger reactions, converting 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one to lactones (e.g., oxabicyclooctanones) with high optical purity under mild aqueous conditions .
Table 2: Biocatalytic Oxidation Outcomes
| Substrate | Enzyme/Strain | Product (Lactone) | ee (%) | Reference |
|---|---|---|---|---|
| 7,7-Dimethylbicyclo[3.2.0]heptan-6-one | Acinetobacter NCIMB 9871 | Oxabicyclooctanone | >95 | |
| 7-Chlorobicyclo[3.2.0]heptan-6-one | HSDH | (6S)-endo-Alcohol | 90 |
Q. How can contradictions in enantioselectivity data be resolved for enzymatic reductions of bicyclic ketones?
Methodological Answer:
- Steric vs. electronic effects : TBADH follows Prelog’s rule, favoring smaller substituents (e.g., unsubstituted bicyclo[3.2.0]heptan-6-one), while HSDH accommodates bulky groups (e.g., 7-methyl/chloro). For 7-methyl derivatives, HSDH achieves 85% ee vs. TBADH’s <10% .
- Substrate engineering : Introducing deuterium at bridgehead carbons simplifies NMR analysis, mitigating spectral overlap in strained systems (e.g., bicyclo[4.2.0]octan-7-one) .
Q. What strategies address low yields in high-pressure syntheses of 7-aryl derivatives?
Methodological Answer:
- Catalyst screening : Triethylamine/hexane systems improve cyclization efficiency for 4-(5-methoxyheptyl) derivatives, achieving 70% yield under 2000 atm .
- Purification protocols : Dry column chromatography (silica gel, hexane/EtOAc) isolates products with >99% purity, critical for avoiding byproducts like 1-methyl-4-methylidenebicyclo[3.2.0]heptan-6-one .
Data Contradiction Analysis
Q. Why do microwave and high-pressure methods yield divergent regioselectivity in azabicycloheptanone syntheses?
- Mechanistic insights : Microwave irradiation accelerates nucleophilic attack at the less hindered position, whereas high-pressure conditions favor thermodynamically stable regioisomers. For example, 7-(4-chlorophenyl)-2-oxa-7-azabicyclo[3.2.0]heptan-6-one dominates under 8000 atm, while microwave methods yield 7-ethoxy derivatives .
- Kinetic vs. thermodynamic control : High-pressure reactions (e.g., 2000+ atm) stabilize transition states with lower activation energy, as shown in gas-phase ketene elimination studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
